N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline
Description
N,N-Dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline (CAS: 6998-65-8) is a Schiff base derivative featuring a dimethylaniline core linked to a morpholine moiety via an iminomethyl-ethyl bridge. Its molecular formula is C₁₅H₂₃N₃O, with a molecular weight of 261.36 g/mol .
Properties
CAS No. |
6998-65-8 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
ZGNYIUXHDJVHHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nitrosation-Reduction-Condensation Route
A three-step pathway derived from academic and industrial practices involves:
Nitrosation of N,N-Dimethylaniline
The reaction begins with the nitrosation of N,N-dimethylaniline using sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–10°C. This step produces N,N-dimethyl-4-nitrosoaniline hydrochloride as a yellow crystalline solid (87% yield). The nitroso group (-NO) is introduced para to the dimethylamino group via electrophilic aromatic substitution, facilitated by the strong electron-donating nature of the dimethylamino moiety.
Key conditions :
Reduction to p-Amino-N,N-Dimethylaniline
The nitroso intermediate is reduced to p-amino-N,N-dimethylaniline using zinc powder in HCl. This step proceeds via a two-electron reduction mechanism, where Zn acts as a sacrificial reducing agent:
Optimized parameters :
Schiff Base Formation with 2-Morpholinoethylamine
The final step involves condensing p-amino-N,N-dimethylaniline with 2-morpholinoethylamine in the presence of an aldehyde precursor. While direct imine formation is thermodynamically unfavorable, dehydrating agents like molecular sieves or azeotropic removal of water drive the reaction:
Critical factors :
-
Solvent : Anhydrous ethanol or toluene (minimizes hydrolysis)
-
Catalyst : 1–2% acetic acid (accelerates imine formation)
-
Reaction time : 6–8 hours under reflux
Direct Formylation-Condensation Method
Industrial-scale production often employs a streamlined two-step approach:
Vilsmeier-Haack Formylation
N,N-Dimethylaniline undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 4-formyl-N,N-dimethylaniline:
Process details :
-
Temperature : 80–90°C (optimizes electrophilic substitution)
-
Molar ratio : N,N-Dimethylaniline : POCl₃ = 1 : 1.2
-
Yield : 68–72% (reported in analogous reactions)
Imine Formation with 2-Morpholinoethylamine
The aldehyde intermediate reacts with 2-morpholinoethylamine under mild acidic conditions:
Industrial parameters :
-
Solvent : Dichloromethane (facilitates water separation)
-
Temperature : 25–30°C (prevents aldehyde oxidation)
Comparative Analysis of Methods
Industrial Production Considerations
Raw Material Specifications
Waste Management Protocols
-
Zinc residues : Treated with dilute H₂SO₄ to produce ZnSO₄ for recycling
-
HCl vapors : Scrubbed using NaOH solution (pH >10)
-
Organic solvents : Distilled and reused (≥90% recovery rate)
Quality Control and Characterization
Analytical Methods
Stability Testing
-
Thermal stability : Decomposition onset at 210°C (TGA)
-
Photo-stability : Protected from UV light (λ <400 nm induces imine isomerization)
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the imine group.
Substitution: Substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the morpholine ring and the dimethylamino group allows for interactions with various biological macromolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
Optical Properties
- The pyrimidoindazole derivative () has a fluorescence quantum yield of 0.068, suggesting that the target’s optical properties could be modulated by its conjugated imine-morpholine system.
Biological Activity
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline, a compound with the molecular formula C15H23N3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 263.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits various biological activities, primarily attributed to its interaction with biological targets such as enzymes and receptors. The compound is known to act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cellular functions.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research in treating bacterial infections.
- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, indicating substantial anti-cancer activity.
- Neuroprotection in Animal Models : An animal model study evaluating the neuroprotective effects of the compound revealed reduced neuronal damage following induced oxidative stress, suggesting its potential role in neuroprotection.
Toxicological Profile
While this compound exhibits promising biological activities, it is essential to consider its toxicological profile. Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects on non-target cells. Further studies are required to establish safe dosage levels and therapeutic indices.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : React N,N-dimethylaniline derivatives with morpholine-containing aldehydes or ketones under acidic or basic catalysis. Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for imine bond formation .
- Alkylation : Morpholine-ethylamine intermediates can be alkylated with 4-formyl-N,N-dimethylaniline. Catalysts like palladium or nickel complexes improve yield, while inert atmospheres (N₂/Ar) prevent oxidation .
- Optimization : Use continuous flow reactors to enhance purity (>95%) and reduce side products. Monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze δ 2.8–3.2 ppm for dimethylamino protons and δ 3.6–4.0 ppm for morpholine ring protons. Aromatic protons (δ 6.5–7.5 ppm) confirm the aniline backbone .
- X-ray Crystallography : Use SHELX programs for single-crystal refinement to resolve the iminomethyl linkage and morpholine orientation .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula C₁₆H₂₄N₃O (calculated MW: 298.39 g/mol) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases or proteases due to morpholine’s known role in ATP-binding pocket interactions. Use fluorescence-based assays (e.g., ADP-Glo™) .
- DNA Intercalation : Employ ethidium bromide displacement assays if the compound’s planar structure suggests nucleic acid binding .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 µM .
Advanced Research Questions
Q. How do electronic effects from the morpholine and dimethylamino groups influence reactivity in catalytic applications?
- Mechanistic Insights :
- The morpholine’s electron-rich oxygen enhances nucleophilicity at the ethylimine nitrogen, facilitating coordination to metal catalysts (e.g., Pd in cross-coupling reactions) .
- Dimethylamino groups donate electron density via resonance, stabilizing intermediates in acid-catalyzed reactions. Computational studies (DFT) can map charge distribution .
- Experimental Design :
- Compare reaction rates of this compound with analogs lacking morpholine (e.g., piperazine derivatives) under identical catalytic conditions .
Q. How can contradictory data on biological activity across similar aniline derivatives be resolved?
- Case Study :
- Contradiction : Morpholine-containing analogs show variable antimicrobial activity (e.g., MIC = 8–64 µg/mL in E. coli).
- Resolution :
- Structural Tweaks : Modify the ethyliminomethyl chain length to alter membrane permeability .
- Assay Conditions : Standardize pH (7.4 vs. 5.5) and serum content to account for environmental effects on potency .
- Table 1 : Comparative Bioactivity of Analogues
| Compound | MIC (E. coli) | Cytotoxicity (IC₅₀, HeLa) |
|---|---|---|
| Target Compound | 32 µg/mL | 45 µM |
| Piperazine Analog (no morpholine) | 64 µg/mL | >100 µM |
| N,N-Dimethylaniline Base | Inactive | >100 µM |
| Source: Adapted from |
Q. What strategies validate computational docking predictions for this compound’s protein targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Compare RMSD values (<2 Å = stable) with crystallographic data .
- Mutagenesis : If docking suggests interaction with a kinase’s hinge region (e.g., EGFR), test binding affinity against mutant proteins (e.g., T790M) via SPR .
- Data Interpretation :
- False positives may arise from rigid docking; use flexible side-chain algorithms (e.g., AutoDock Vina) to improve accuracy .
Methodological Challenges
Q. How can low yields (<50%) in large-scale synthesis be addressed?
- Root Cause : Competing side reactions (e.g., hydrolysis of the imine bond in aqueous conditions).
- Solutions :
- Solvent Optimization : Replace polar protic solvents (e.g., H₂O) with anhydrous DCM or THF .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to favor imine formation .
Q. What analytical techniques resolve ambiguities in stereochemistry or tautomerism?
- Tools :
- VT-NMR : Variable-temperature NMR (e.g., 25°C to −60°C) to detect tautomeric shifts in the iminomethyl group .
- ECD Spectroscopy : Compare experimental vs. computed electronic circular dichroism spectra for chiral centers .
Comparative Studies
Q. How does this compound’s photostability compare to structurally related Schiff bases?
- Experimental Approach :
- Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Morpholine’s electron-donating effects may reduce photodegradation vs. nitro-substituted analogs .
- Table 2 : Photodegradation Half-Lives
| Compound | t₁/₂ (h) |
|---|---|
| Target Compound | 48 |
| Nitro-Schiff Base Analog | 12 |
| Source: |
Ethical and Safety Considerations
- Toxicity : Aniline derivatives are skin irritants; handle with nitrile gloves and under fume hoods .
- Regulatory Compliance : FDA approval is absent; restrict use to in vitro studies unless preclinical data justifies in vivo trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
